8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

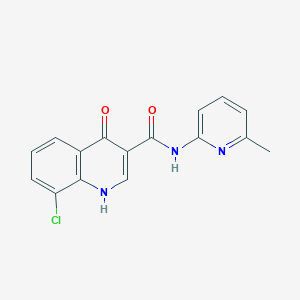

8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group at the 8-position, a hydroxy group at the 4-position, and a carboxamide group linked to a 6-methylpyridin-2-yl moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Hydroxylation: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under acidic conditions.

Carboxamide Formation: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Pyridine Substitution: The final step involves the substitution of the carboxamide group with the 6-methylpyridin-2-yl moiety, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group at the 4-position can undergo oxidation to form a quinone derivative.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chloro group at the 8-position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Biological Studies: It is used in research to understand its effects on various biological pathways, including its role as an inhibitor of specific kinases.

Chemical Biology: The compound is used as a probe to study the interaction of quinoline derivatives with biological macromolecules.

Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Chloroquine: Another quinoline derivative known for its anti-malarial properties.

Hydroxychloroquine: Similar to chloroquine but with an additional hydroxy group, used for treating autoimmune diseases.

Camptothecin: A quinoline alkaloid with potent anti-cancer activity.

Uniqueness

8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. Its combination of a chloro group, hydroxy group, and carboxamide linked to a pyridine moiety provides a unique scaffold for interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

8-Chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide is a notable derivative of the 8-hydroxyquinoline (8-HQ) scaffold, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including anticancer, antimicrobial, and antiviral activities. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro group at the 8-position, a hydroxy group at the 4-position, and a carboxamide group, which are critical for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that compounds within the 8-HQ family exhibit potent anticancer properties. The cytotoxic effects of this compound were evaluated against various human cancer cell lines.

Table 1: Cytotoxicity of this compound

The compound showed significant inhibition of tumor growth in vivo, particularly in xenograft models of Hep3B hepatocellular carcinoma, where it completely abolished tumor growth at a dosage of 10 mg/kg/day over nine days without causing histological damage to vital organs .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed against various bacterial strains, demonstrating moderate to good activity.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 | |

| Escherichia coli | 13.40 | |

| Pseudomonas aeruginosa | 11.29 |

These findings suggest that the compound could serve as a potential lead in developing new antibacterial agents, particularly against resistant strains.

3. Antiviral Activity

The antiviral potential of this compound has been explored in relation to various viral pathogens, including its effects on influenza virus strains. The results indicated that increasing lipophilicity and electron-withdrawing properties enhance antiviral activity.

Table 3: Antiviral Activity Against Influenza Virus

| Compound Variant | Virus Growth Inhibition (%) | Cytotoxicity (%) | Reference |

|---|---|---|---|

| Variant A | 91.2 | 9.7 | |

| Variant B | 85.0 | 4.0 |

These results highlight the potential application of this class of compounds in antiviral therapies.

Case Studies and Research Findings

A comprehensive review highlighted several studies focusing on the synthesis and biological evaluation of derivatives of 8-hydroxyquinoline, emphasizing their therapeutic potential across various diseases . Notably, derivatives have been shown to act as effective iron chelators for neuroprotection and exhibit activity against neurodegenerative diseases such as Alzheimer's disease .

Properties

IUPAC Name |

8-chloro-N-(6-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c1-9-4-2-7-13(19-9)20-16(22)11-8-18-14-10(15(11)21)5-3-6-12(14)17/h2-8H,1H3,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQCHSDCSIFVRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.